methyl (3R)-3-isopropyl-6-oxoheptanoate
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Overview
Description
Methyl (3R)-3-isopropyl-6-oxoheptanoate is an organic compound with a complex structure that includes an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-isopropyl-6-oxoheptanoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-isopropyl-6-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but can include amides or thioesters.
Scientific Research Applications
Methyl (3R)-3-isopropyl-6-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester group, which imparts a pleasant aroma.
Mechanism of Action
The mechanism of action of methyl (3R)-3-isopropyl-6-oxoheptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in biological systems where
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl (3R)-6-oxo-3-propan-2-ylheptanoate |
InChI |
InChI=1S/C11H20O3/c1-8(2)10(6-5-9(3)12)7-11(13)14-4/h8,10H,5-7H2,1-4H3/t10-/m1/s1 |
InChI Key |
NFZDHGBVBLVLNX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](CCC(=O)C)CC(=O)OC |
Canonical SMILES |
CC(C)C(CCC(=O)C)CC(=O)OC |
Origin of Product |
United States |
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